Pimavanserin

説明

This compound is an atypical antipsychotic indicated for the treatment of psychiatric disorders. Although the exact mechanism of action is unknown, it is thought that this compound interacts with the serotonin receptors, particularly the 5-HT2A and HT2C receptors. Unlike other atypical antipsychotics, this compound lacks inherent dopaminergic activity. In fact, this compound is the first antipsychotic drug without D2 blocking activity. Therefore, this compound can be used to treat psychotic symptoms without causing extrapyramidal or worsening motor symptoms. this compound is marketed under the trade name NUPLAZID and developed by Acadia Pharmaceuticals. It was approved by the FDA in April 2016 for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis thanks to favorable results from a pivotal six-week, randomized, placebo-controlled, parallel-group study. This compound was also under review as a potential treatment for dementia-related psychosis; however, as of April 2021, FDA approval has not been granted for this indication despite previous breakthrough designation.

This compound is an Atypical Antipsychotic.

This compound is an atypical antipsychotic used in the treatment of hallucinations and delusions in patients with Parkinson disease and psychosis. Use of this compound is associated with a low rate of serum enzyme elevations during therapy but it has not been linked to instances of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 3 approved and 7 investigational indications. This drug has a black box warning from the FDA.

A 5-HT(2A) inverse agonist; ACP-103 is the dihydroxybutanedioate (2:1) salt. It is used to treat hallucinations and delusions associated with PARKINSON DISEASE; structure in first source.

See also: this compound Tartrate (active moiety of).

特性

IUPAC Name |

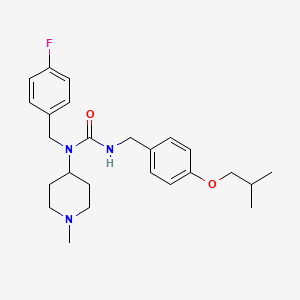

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEWSXXUOLRFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990906 | |

| Record name | Pimavanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

604.2±55.0 | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

706779-91-1 | |

| Record name | Pimavanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimavanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimavanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMAVANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

117-119 | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pimavanserin in Parkinson's Disease Psychosis

Introduction

Pimavanserin is the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] Its unique pharmacological profile, distinct from typical and atypical antipsychotics, has made it a significant advancement in the management of this debilitating condition. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of this compound in PDP, with a focus on its receptor interactions, downstream signaling pathways, and the experimental evidence that elucidates its mode of action.

Core Mechanism: Selective Serotonin 5-HT2A Receptor Inverse Agonism

The primary mechanism of action of this compound is its potent and selective inverse agonist and antagonist activity at the serotonin 5-HT2A receptor.[3][4][5] Unlike conventional antipsychotics, this compound has no appreciable affinity for dopamine D2 receptors, which is crucial for its tolerability in patients with Parkinson's disease as it does not worsen motor symptoms.[6][7][8] this compound also exhibits a lower affinity for the serotonin 5-HT2C receptor, where it also acts as an inverse agonist.[4][9]

Receptor Binding Profile of this compound

The selectivity of this compound for the 5-HT2A receptor over other neurotransmitter receptors is a key feature of its pharmacological profile. The following table summarizes its binding affinities (Ki) and functional activity (IC50) at various receptors.

| Receptor | Binding Affinity (Ki) | Functional Activity (IC50) | Reference(s) |

| Serotonin 5-HT2A | 0.087 nM | 2 nM | [7][9] |

| Serotonin 5-HT2C | 0.44 nM | - | [7][9] |

| Sigma 1 | 120 nM | - | [7][9] |

| Serotonin 5-HT2B | >300 nM | - | [7][9] |

| Dopamine D2 | >300 nM | - | [7][9] |

| Muscarinic Receptors | >300 nM | - | [7][9] |

| Adrenergic Receptors | >300 nM | - | [7][9] |

| Histaminergic Receptors | >300 nM | - | [7][9] |

Downstream Signaling Pathways: Functional Selectivity

Recent research has revealed that this compound exhibits functional selectivity, or biased agonism, at the 5-HT2A receptor. This means it differentially affects the downstream signaling pathways coupled to this receptor. The 5-HT2A receptor can couple to both the canonical Gαq/11 pathway and the non-canonical Gαi1 pathway.[10][11]

This compound acts as an inverse agonist at the Gαi1-mediated signaling pathway, a pathway thought to be involved in the hallucinogenic effects of psychedelic drugs.[10][11] In contrast, it behaves as a neutral antagonist at the Gαq/11-mediated pathway.[10][11] This biased signaling may contribute to its antipsychotic effects without inducing the adverse effects associated with non-selective 5-HT2A antagonists.

This compound's biased signaling at the 5-HT2A receptor.

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor, or from postmortem human prefrontal cortex.[10][12]

-

Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.[13][14]

-

Procedure:

-

Incubate receptor-containing membranes with a fixed concentration of [3H]ketanserin and varying concentrations of unlabeled this compound.

-

Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]

Workflow for a 5-HT2A receptor binding assay.

Preclinical Models of Psychosis

Animal models are crucial for evaluating the in vivo efficacy of antipsychotic candidates.

-

DOI-Induced Head-Twitch Response: The 5-HT2A receptor agonist DOI induces a characteristic head-twitch behavior in rodents. This compound has been shown to dose-dependently inhibit this behavior, demonstrating its functional 5-HT2A receptor antagonism in vivo.[6]

-

MK-801-Induced Hyperlocomotion: The NMDA receptor antagonist MK-801 is used to model certain aspects of psychosis. This compound has been shown to inhibit MK-801-induced locomotor activity.[6]

Clinical Efficacy in Parkinson's Disease Psychosis

The clinical development of this compound for PDP has been supported by several randomized, placebo-controlled trials.

Pivotal Phase 3 Study (NCT01174004)

This 6-week study demonstrated the efficacy and safety of this compound in patients with PDP.[16]

| Outcome Measure | This compound (40 mg) | Placebo | p-value | Reference(s) |

| Change in SAPS-PD Score | -5.79 | -2.73 | 0.001 | [16] |

SAPS-PD: Scale for the Assessment of Positive Symptoms for Parkinson's Disease

A meta-analysis of four clinical trials confirmed that this compound was associated with a significant reduction in psychosis symptoms as measured by the Scale of Assessment of Positive Symptoms, Hallucinations, and Delusion (SAPS-H+D).[17]

| Outcome Measure | Mean Difference | 95% Confidence Interval | p-value | Reference(s) |

| SAPS-H+D Score | -1.55 | -2.71 to -0.379 | 0.009 | [17] |

Importantly, these studies also demonstrated that this compound did not worsen motor function in patients with Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) parts II and III.[16][17]

This compound's mechanism of action in Parkinson's disease psychosis is centered on its potent and selective inverse agonist activity at serotonin 5-HT2A receptors. Its lack of affinity for dopaminergic and other receptors spares motor function, a critical advantage in this patient population. The discovery of its biased signaling at the 5-HT2A receptor, favoring inverse agonism at the Gαi1 pathway, provides a deeper understanding of its therapeutic effects. Supported by robust preclinical and clinical data, this compound represents a targeted and well-tolerated treatment for the management of psychosis in patients with Parkinson's disease.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. acadia.com [acadia.com]

- 8. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. addi.ehu.es [addi.ehu.es]

- 12. reactionbiology.com [reactionbiology.com]

- 13. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Pimavanserin: A Technical Guide to its Selective 5-HT2A Inverse Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin is a novel atypical antipsychotic agent distinguished by its unique mechanism of action as a selective serotonin 2A (5-HT2A) receptor inverse agonist. Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's focused activity on the serotonergic system offers a differentiated therapeutic profile, particularly in the treatment of psychosis where dopamine blockade can exacerbate motor symptoms. This technical guide provides an in-depth exploration of the core pharmacology of this compound, detailing its binding characteristics, functional activity, and the signaling pathways it modulates. The information is presented to support further research and drug development efforts in the field of neuropsychopharmacology.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the key quantitative data that define this compound's pharmacological profile.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Reference(s) |

| 5-HT2A | 0.087 | [1][2][3] |

| 5-HT2C | 0.44 | [1][2][3] |

| Sigma 1 | 120 | [2][3] |

| 5-HT2B | >300 | [2] |

| Dopamine (D2) | >300 | [2][3] |

| Muscarinic | >300 | [2] |

| Adrenergic | >300 | [2] |

| Histaminergic | >300 | [2] |

Table 2: Functional Activity of this compound

| Assay Type | Receptor | Activity Metric (nM) | Value | Reference(s) |

| Inverse Agonism | 5-HT2A | IC50 | 1.9 | [4] |

| Inverse Agonism | 5-HT2C | IC50 | 91 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound and other selective 5-HT2A inverse agonists.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist radioligand.

-

Non-specific binding control: Mianserin or another high-affinity 5-HT2A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

This compound stock solution and serial dilutions.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either this compound, the non-specific binding control, or buffer alone (for total binding).

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for this compound using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

Objective: To measure the effect of this compound on G-protein activation at the 5-HT2A receptor, indicative of its inverse agonist activity.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

[³⁵S]GTPγS radiolabel.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

This compound stock solution and serial dilutions.

-

Agonist control (e.g., Serotonin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, GDP, and this compound or buffer.

-

Pre-incubate the plate to allow for ligand binding.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

To determine inverse agonism, measure the reduction in basal [³⁵S]GTPγS binding in the presence of increasing concentrations of this compound.

-

To confirm antagonist activity, measure the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Objective: To assess the effect of this compound on the recruitment of β-arrestin to the 5-HT2A receptor.

Materials:

-

A cell line engineered to co-express the 5-HT2A receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

-

Cell culture medium and reagents.

-

This compound stock solution and serial dilutions.

-

Agonist control (e.g., Serotonin).

-

Detection reagents for the β-galactosidase enzyme complementation assay.

-

Luminometer.

Procedure:

-

Plate the engineered cells in a 96-well plate and incubate to allow for cell attachment.

-

Prepare serial dilutions of this compound and the agonist control.

-

Add the compounds to the respective wells and incubate for a specified period (e.g., 60-90 minutes) to allow for receptor-ligand interaction and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate to allow for the enzymatic reaction to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the effect of this compound on basal and agonist-stimulated β-arrestin recruitment. A decrease in the basal signal would indicate inverse agonism.

Signaling Pathways and Experimental Workflow

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is known to couple to multiple intracellular signaling pathways. This compound, as an inverse agonist, reduces the constitutive activity of these pathways.

References

- 1. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

The Serendipitous Discovery and Strategic Synthesis of Pimavanserin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin (Nuplazid™), the first and only FDA-approved treatment for hallucinations and delusions associated with Parkinson's disease psychosis (PDP), represents a significant paradigm shift in neuropsychiatric pharmacotherapy.[1][2][3] Its unique mechanism of action, a selective serotonin 5-HT2A receptor inverse agonist with no appreciable affinity for dopaminergic receptors, distinguishes it from conventional antipsychotics and underscores a targeted approach to treating psychosis without exacerbating motor symptoms.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, tailored for researchers and professionals in drug development.

Discovery and Rationale: A New Hypothesis for Psychosis

The journey to this compound began with a novel hypothesis. Traditional antipsychotics primarily target dopamine D2 receptors, a mechanism often associated with undesirable motor side effects, a critical concern for Parkinson's disease patients.[8] Researchers at ACADIA Pharmaceuticals embarked on a mission to identify a non-dopaminergic antipsychotic.[9][10][11] Through molecular pharmacological profiling, they observed that many atypical antipsychotics, particularly those with some efficacy in PDP like low-dose clozapine, exhibited potent inverse agonist activity at the serotonin 5-HT2A receptor.[9][10][11] This led to the hypothesis that selective inverse agonism at the 5-HT2A receptor could be sufficient to achieve antipsychotic effects without the motor liabilities of D2 receptor blockade.[10]

A high-throughput screening campaign was initiated to identify potent and selective 5-HT2A receptor inverse agonists.[9][10][11] This effort led to the discovery of a lead compound, which, following extensive lead optimization to improve oral bioavailability and selectivity, resulted in the identification of this compound (formerly ACP-103).[9][11]

Chemical Synthesis of this compound

This compound, chemically known as N-((4-fluorophenyl)methyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropoxy)phenyl)urea, is an achiral molecule that can be synthesized from readily available starting materials.[4][9] Several synthetic routes have been developed, with key strategies focusing on the formation of the central urea linkage.

Key Synthetic Approaches

Multiple synthetic strategies for this compound have been reported, primarily by Acadia Pharmaceuticals and later by other pharmaceutical companies like TEVA, aiming to improve efficiency and reduce the use of hazardous reagents.[12] The core of these syntheses involves the coupling of two key amine intermediates.

A generalized workflow for the synthesis of this compound can be visualized as follows:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

While specific, industrial-scale protocols are proprietary, the following represents a plausible laboratory-scale synthesis based on published methods.[12][13]

Method A: Synthesis via Isocyanate Intermediate [12]

This route involves the preparation of an isocyanate intermediate from 4-(2-methylpropoxy)benzylamine, which is then reacted with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.

Step 1: Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Intermediate 1)

-

To a solution of N-methylpiperidone (1.0 eq) and p-fluorobenzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired secondary amine.

Step 2: Synthesis of 4-(2-methylpropoxy)benzylamine (Intermediate 2)

-

Alkylate 4-hydroxybenzonitrile (1.0 eq) with isobutyl bromide (1.2 eq) in the presence of a base such as potassium carbonate (1.5 eq) in a solvent like acetone.

-

Heat the mixture to reflux for 12-18 hours.

-

After cooling, filter the solid and concentrate the filtrate.

-

Reduce the resulting 4-(2-methylpropoxy)benzonitrile using a reducing agent like lithium aluminum hydride in an ethereal solvent or through catalytic hydrogenation (e.g., Raney nickel) to afford the benzylamine.

Step 3: Formation of this compound

-

Convert 4-(2-methylpropoxy)benzylamine to the corresponding isocyanate by treating it with a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base.

-

React the in-situ generated isocyanate with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (1.0 eq) in an aprotic solvent to yield this compound.

-

Purify the crude product by chromatography or recrystallization.

Method B: Synthesis via Carbonyldiimidazole (CDI) [12]

This method avoids the use of highly toxic phosgene derivatives.

-

Activate 4-(2-methylpropoxy)benzylamine (Intermediate 2) by reacting it with 1,1'-carbonyldiimidazole (CDI) in a solvent like acetonitrile to form an activated urea synthon.

-

Add N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Intermediate 1) to the reaction mixture.

-

Heat the mixture to facilitate the coupling reaction, forming this compound.

-

The product can be isolated and purified as described previously.

Pharmacological Profile

This compound's pharmacological profile is characterized by its high affinity and selectivity for the 5-HT2A receptor.

Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) and functional activities (pIC50) of this compound at various receptors.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (pIC50) | Receptor Type | Action |

| 5-HT2A | 0.087[14] | 8.7[15] | Serotonin | Inverse Agonist |

| 5-HT2C | 0.44[14] | 7.1[15] | Serotonin | Inverse Agonist |

| Dopamine D2 | No appreciable binding[4] | N/A | Dopamine | N/A |

| Adrenergic | No appreciable binding[4] | N/A | Adrenergic | N/A |

| Muscarinic | No appreciable binding[4] | N/A | Muscarinic | N/A |

| Histaminergic | No appreciable binding[4] | N/A | Histamine | N/A |

Mechanism of Action: Selective Serotonin Inverse Agonism

This compound acts as an inverse agonist and antagonist at 5-HT2A receptors and to a lesser extent at 5-HT2C receptors.[4][5][6][7] As an inverse agonist, it not only blocks the receptor from being activated by the endogenous ligand serotonin but also reduces the receptor's basal, constitutive activity.[8][16][17][18] This is thought to be a key aspect of its therapeutic effect.

The proposed signaling pathway is as follows:

Caption: this compound's signaling pathway at the 5-HT2A receptor.

By selectively targeting 5-HT2A receptors, which are thought to be upregulated in the cortex of individuals with Parkinson's disease and play a role in psychosis, this compound can alleviate hallucinations and delusions without interfering with the dopaminergic pathways essential for motor function.[18]

Clinical Efficacy and Safety

This compound's efficacy and safety in treating PDP were established in a pivotal Phase 3 clinical trial.[9][10]

Key Clinical Trial Data

The following table summarizes key outcomes from the pivotal -020 study, a six-week, double-blind, placebo-controlled trial.[19]

| Endpoint | This compound (40 mg) | Placebo | p-value |

| Change in SAPS-PD Score | -5.79[19] | -2.73[19] | 0.001[19] |

| CGI-I Response | Significant Improvement | Less Improvement | 0.001[19] |

| Motor Function (UPDRS Parts II+III) | No worsening | No worsening | N/A |

SAPS-PD: Scale for the Assessment of Positive Symptoms for Parkinson's Disease; CGI-I: Clinical Global Impression-Improvement; UPDRS: Unified Parkinson's Disease Rating Scale.

The results demonstrated a statistically significant and clinically meaningful reduction in the frequency and severity of hallucinations and delusions in patients treated with this compound compared to placebo, without worsening motor symptoms.[19][20]

Conclusion

The discovery and development of this compound mark a significant advancement in the treatment of Parkinson's disease psychosis. Its targeted, non-dopaminergic mechanism of action, born from a strategic and hypothesis-driven research program, offers an effective and well-tolerated therapeutic option for a vulnerable patient population. The synthetic routes developed for this compound are robust and scalable, enabling its production for clinical and commercial use. For drug development professionals, the story of this compound serves as a compelling case study in the power of selective receptor pharmacology to address unmet medical needs in complex neuropsychiatric disorders.

References

- 1. acadia.com [acadia.com]

- 2. This compound: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA Approves ACADIA Pharmaceuticals’ NUPLAZID™ (this compound) | American Parkinson Disease Association [apdaparkinson.org]

- 4. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.healio.com [journals.healio.com]

- 9. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the discovery and development of this compound: a novel drug candidate for Parkinson's psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of this compound tartrate? [synapse.patsnap.com]

- 18. This compound for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]

- 19. innovationscns.com [innovationscns.com]

- 20. This compound in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacology of Pimavanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin is a novel atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2][3][4] Its unique mechanism of action, which deviates from traditional antipsychotics, has made it a subject of significant interest in the field of neuropharmacology. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, receptor binding profile, and functional activity in various in vitro and in vivo models. Detailed experimental protocols and visualized signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound is a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist and antagonist.[5][6][7][8] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound's therapeutic effects are believed to be mediated through its high affinity for 5-HT2A receptors.[1][9] It also exhibits a lower affinity for the serotonin 2C (5-HT2C) receptor, where it also acts as an inverse agonist.[5][10] Notably, this compound has no appreciable affinity for dopamine, muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of motor function impairment.[1][5][11][12][13]

The inverse agonism of this compound at the 5-HT2A receptor is a key aspect of its pharmacology. Inverse agonists not only block the action of agonists but also reduce the constitutive activity of the receptor, a state of signaling that occurs even in the absence of an agonist.[10][14] This is in contrast to neutral antagonists, which only block agonist-induced activity.[14]

Receptor Binding and Functional Activity

The preclinical pharmacodynamic profile of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the quantitative data on its binding affinities and functional potencies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT2A | 0.087 | [3][12][13] |

| Serotonin 5-HT2C | 0.44 | [3][12][13] |

| Serotonin 5-HT2B | >300 | [12] |

| Sigma 1 | 120 | [12][13] |

| Dopamine D2 | >300 | [12] |

| Adrenergic Receptors | >300 | [12] |

| Muscarinic Receptors | >300 | [12] |

| Histaminergic Receptors | >300 | [12] |

Ki values represent the dissociation constant for binding, with lower values indicating higher affinity.

Table 2: Functional Activity of this compound

| Assay | Receptor | Activity | Potency (pKi) | Reference |

| R-SAT™ | 5-HT2A | Inverse Agonist | 9.3 | [15] |

| R-SAT™ | 5-HT2C | Inverse Agonist | - | [15][16] |

pKi is the negative logarithm of the Ki value.

Signaling Pathways

Recent studies have revealed that this compound exhibits biased signaling at the 5-HT2A receptor. It acts as an inverse agonist on the Gαi1 signaling pathway while behaving as a neutral antagonist on the canonical Gαq/11 pathway.[17][18][19] This functional selectivity is believed to be crucial for its antipsychotic properties without inducing the side effects associated with non-selective 5-HT2A antagonists.[18]

Caption: this compound's biased signaling at the 5-HT2A receptor.

Preclinical In Vivo Efficacy

This compound has demonstrated efficacy in several rodent models of psychosis, which are crucial for predicting antipsychotic activity in humans.

Rodent Models of Parkinson's Disease Psychosis

In a rodent model of Parkinson's disease using bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, this compound reversed psychotic-like behaviors.[20][21] These behaviors included augmented head twitches, increased amphetamine-induced locomotor activity, and disrupted prepulse inhibition.[20][21] Importantly, these effects were achieved without worsening motor impairments, a key advantage over traditional antipsychotics.[20]

Rodent Models of Alzheimer's Disease Psychosis

Preclinical studies in a rodent model of Alzheimer's disease, induced by intracerebroventricular infusion of amyloid-β peptide, have also shown promising results.[22][23] this compound was effective in preventing DOI (a 5-HT2A agonist)-induced responses, reversing augmented amphetamine responses, and normalizing prepulse inhibition in these animals.[22][23]

Other Preclinical Models

This compound has also been shown to be effective in other preclinical models of psychosis. It blocks head twitches induced by the 5-HT2A agonist DOI and hyperactivity induced by the NMDA receptor antagonist MK-801.[16][24]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline typical protocols for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from brain tissue (e.g., rodent or human postmortem cortex) or from cells expressing the recombinant receptor of interest.

-

Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays (e.g., R-SAT™)

-

Objective: To determine the functional activity (e.g., inverse agonism) of this compound at a specific receptor.

-

Methodology (Receptor Selection and Amplification Technology - R-SAT™):

-

Cell Line: NIH 3T3 cells are engineered to express the human 5-HT2A receptor and a reporter gene.

-

Treatment: The cells are treated with varying concentrations of this compound for several days.

-

Signal Detection: The expression of the reporter gene, which is linked to receptor activation, is measured using a colorimetric method.

-

Data Analysis: A decrease in the basal signal in the presence of this compound indicates inverse agonist activity. The potency (EC50) and efficacy are then calculated.[25]

-

In Vivo Behavioral Models

Caption: A typical experimental workflow for preclinical evaluation.

-

DOI-Induced Head Twitch Test:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Animals are pre-treated with this compound or vehicle. After a set time, they are administered the 5-HT2A agonist DOI. The number of head twitches is then counted for a specific duration. A reduction in head twitches indicates 5-HT2A receptor antagonism/inverse agonism.

-

-

Prepulse Inhibition (PPI) of Acoustic Startle:

-

Animals: Rodents (mice or rats).

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure: A weak, non-startling acoustic stimulus (prepulse) is presented shortly before a loud, startling stimulus (pulse). In normal animals, the prepulse inhibits the startle response to the pulse. Psychosis-like states can disrupt this inhibition. The ability of this compound to restore PPI is measured.

-

-

Amphetamine-Induced Hyperlocomotion:

-

Animals: Rodents.

-

Apparatus: Open-field arena with automated activity monitoring.

-

Procedure: Animals are treated with this compound or vehicle, followed by an injection of amphetamine. Locomotor activity (e.g., distance traveled, rearing frequency) is then measured. A reduction in amphetamine-induced hyperactivity suggests antipsychotic potential.

-

Conclusion

The preclinical pharmacological profile of this compound distinguishes it from other antipsychotic agents. Its high selectivity and potent inverse agonist activity at the 5-HT2A receptor, coupled with a lack of affinity for dopaminergic and other receptors, provide a strong rationale for its efficacy in treating psychosis without inducing motor side effects. The data from in vitro and in vivo studies consistently support this mechanism of action. The detailed experimental protocols and visualized pathways presented in this guide offer a valuable resource for further research and development in the field of neuropsychopharmacology.

References

- 1. This compound (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of this compound in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. Mechanism of action of this compound in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound tartrate? [synapse.patsnap.com]

- 8. Portico [access.portico.org]

- 9. scispace.com [scispace.com]

- 10. This compound for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]

- 11. cdn.mdedge.com [cdn.mdedge.com]

- 12. This compound | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acadia.com [acadia.com]

- 14. journals.healio.com [journals.healio.com]

- 15. scispace.com [scispace.com]

- 16. On the Discovery and Development of this compound: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. addi.ehu.es [addi.ehu.es]

- 20. This compound, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. acadia.com [acadia.com]

- 23. fiercebiotech.com [fiercebiotech.com]

- 24. This compound, a Serotonin2A Receptor Inverse Agonist, for the Treatment of Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Pimavanserin's Selective Engagement with Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin is an atypical antipsychotic agent distinguished by its unique mechanism of action, which deviates from the traditional dopamine receptor antagonism central to many antipsychotic therapies. This document provides a comprehensive technical overview of this compound's interaction with serotonin receptor subtypes, with a primary focus on its high affinity and inverse agonist activity at the 5-HT2A receptor. Quantitative binding and functional data are systematically presented, alongside detailed experimental protocols for key assays. Furthermore, the intricate signaling pathways modulated by this compound are visually elucidated through detailed diagrams, offering a granular understanding of its molecular pharmacology for researchers and drug development professionals.

Introduction

This compound is a selective serotonin inverse agonist and antagonist with high affinity for the serotonin 2A (5-HT2A) receptor and a lower affinity for the serotonin 2C (5-HT2C) receptor.[1][2][3] Unlike other atypical antipsychotics, it lacks significant affinity for dopamine D2 receptors, which is thought to contribute to its favorable side effect profile, particularly the absence of motor disturbances.[4][5][6] The therapeutic effects of this compound, especially in the context of Parkinson's disease psychosis, are primarily attributed to its potent inverse agonism at the 5-HT2A receptor.[2][5][7] This document delves into the nuanced pharmacology of this compound, providing a detailed examination of its effects on various serotonin receptor subtypes.

Quantitative Analysis of this compound's Binding Affinity and Functional Activity

The interaction of this compound with serotonin receptor subtypes has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional activity (pIC50) data, providing a comparative view of its potency and selectivity.

Table 1: this compound Binding Affinity (Ki) for Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Assay Type | Reference |

| 5-HT2A | 0.087 | 9.3 (membranes), 9.70 (whole cells) | Radioligand Binding Assay ([3H]ketanserin) | [1][8] |

| 5-HT2C | 0.44 | 8.80 (membranes), 8.00 (whole cells) | Radioligand Binding Assay ([3H]mesulergine) | [1][8] |

| 5-HT2B | >300 | Not Appreciable | Radioligand Binding Assay | [1][3] |

| Sigma 1 | 120 | Not Appreciable | Radioligand Binding Assay | [1][3] |

| Dopamine D2 | >300 | Not Appreciable | Radioligand Binding Assay | [1][3] |

| Other Receptors * | >300 | Not Appreciable | Radioligand Binding Assay | [3] |

*Other receptors include serotonin 5-HT2B, dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors, and calcium channels.[1][3]

Table 2: this compound Functional Activity at Serotonin Receptors

| Receptor Subtype | Functional Activity | pIC50 | Assay Type | Reference |

| 5-HT2A | Inverse Agonist | 8.7 | Cell-based functional assay | [8] |

| 5-HT2C | Inverse Agonist | 7.1 | R-SAT (Receptor Selection and Amplification Technology) | [8] |

Detailed Experimental Protocols

The quantitative data presented above are derived from specific and rigorous experimental methodologies. Understanding these protocols is crucial for the interpretation and replication of the findings.

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from NIH-3T3 cells transfected with human 5-HT2A or 5-HT2C receptor plasmid DNA).

-

Radioligand: [3H]ketanserin for 5-HT2A receptors or [3H]mesulergine for 5-HT2C receptors.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins coupled to a receptor, providing insights into the agonist or inverse agonist properties of a compound.

Objective: To determine the functional activity of this compound at 5-HT2A receptors by measuring its effect on G-protein activation.

Materials:

-

Membranes from tissue expressing the target receptor (e.g., postmortem human prefrontal cortex).

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound: this compound at various concentrations.

-

Specific antibodies for Gα subunits (e.g., Gαq/11, Gαi1).

-

Scintillation Proximity Assay (SPA) beads.

-

Assay buffer.

Procedure:

-

Membrane Incubation: Incubate the membranes with this compound and GDP in the assay buffer.

-

G-protein Activation: Initiate the reaction by adding [35S]GTPγS. In the presence of an agonist, the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit. Inverse agonists inhibit this basal exchange.

-

Immunoprecipitation: Add specific antibodies against the Gα subunit of interest to capture the activated G-proteins.

-

Scintillation Proximity Assay (SPA): Add SPA beads that bind to the antibodies. When [35S]GTPγS is in close proximity to the bead (i.e., bound to the captured G-protein), it excites the scintillant in the bead, producing a detectable light signal.

-

Signal Detection: Measure the light output using a suitable microplate reader.

-

Data Analysis: A decrease in [35S]GTPγS binding in the presence of this compound compared to baseline indicates inverse agonist activity. No change suggests neutral antagonism.

Signaling Pathways Modulated by this compound

This compound's effects are mediated through its modulation of specific intracellular signaling cascades downstream of the 5-HT2A receptor. The 5-HT2A receptor is known to couple to different G-proteins, leading to distinct cellular responses.

5-HT2A Receptor-Gαq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gαq/11 proteins. This compound acts as a neutral antagonist at this pathway.[9]

5-HT2A Receptor-Gαi1 Signaling Pathway

In addition to the Gαq/11 pathway, the 5-HT2A receptor can also couple to Gαi1 proteins. This compound exhibits inverse agonist activity at this non-canonical pathway, which is believed to be relevant to its antipsychotic effects.[9]

Conclusion

This compound's pharmacological profile is defined by its high affinity and inverse agonist activity at the 5-HT2A receptor, coupled with a notable selectivity over other serotonin receptor subtypes and a lack of significant interaction with dopaminergic pathways. This selective engagement with the 5-HT2A receptor, particularly its inverse agonism at the Gαi1 signaling pathway, is a key differentiator from other antipsychotic agents and is thought to underpin its therapeutic efficacy in treating psychosis without inducing motor side effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore and build upon the unique pharmacology of this compound. A thorough understanding of these molecular interactions is paramount for the rational design of future therapies targeting the serotonergic system.

References

- 1. JCI - Lorcaserin and this compound: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. community.the-hospitalist.org [community.the-hospitalist.org]

- 5. scispace.com [scispace.com]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond 5-HT2A: A Technical Guide to the Molecular Targets of Pimavanserin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimavanserin is an atypical antipsychotic agent approved for the treatment of Parkinson's disease psychosis. Its primary mechanism of action is potent inverse agonism at the serotonin 2A (5-HT2A) receptor. However, a comprehensive understanding of its pharmacological profile requires exploration of its activity at other molecular targets. This technical guide provides an in-depth analysis of this compound's interactions with targets beyond 5-HT2A, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development seeking a deeper understanding of this compound's molecular pharmacology.

Molecular Targets of this compound: A Quantitative Overview

This compound exhibits a selective binding profile, with its highest affinity for the 5-HT2A receptor. Its interactions with other receptors are significantly less potent. The following tables summarize the binding affinities (Ki) of this compound for its key molecular targets.

Table 1: High-Affinity Serotonergic Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Ki) [nM] | Functional Activity |

| 5-HT2A | 0.087[1][2] | Inverse Agonist/Antagonist[1][3] |

| 5-HT2C | 0.44[1][2] | Inverse Agonist/Antagonist[3] |

Table 2: Lower-Affinity and Other Receptor Interactions of this compound

| Receptor/Target | Binding Affinity (Ki) [nM] | Functional Activity |

| Sigma-1 | 120[1][2] | Not fully characterized |

| Dopaminergic (D2) | >300[1][2] | No appreciable affinity[1][2] |

| Muscarinic | >300[1][2] | No appreciable affinity[1][2] |

| Adrenergic | >300[1][2] | No appreciable affinity[1][2] |

| Histaminergic | >300[1][2] | No appreciable affinity[1][2] |

Experimental Protocols for Target Identification and Characterization

The determination of this compound's binding affinities and functional activities involves a variety of in vitro experimental techniques. Below are detailed methodologies for the key assays cited.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various receptors.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the reaction mixture.

-

The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Receptor Selection and Amplification Technology (R-SAT™) Assay

The R-SAT™ assay is a functional, cell-based assay that measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

Objective: To determine the functional activity and potency of this compound at various GPCRs.

Methodology:

-

Cell Culture and Transfection:

-

NIH-3T3 cells are cultured in appropriate media.

-

Cells are transiently transfected with a plasmid encoding the human receptor of interest (e.g., 5-HT2A or 5-HT2C).

-

-

Compound Treatment:

-

The transfected cells are plated in multi-well plates.

-

For inverse agonist activity assessment, cells are treated with increasing concentrations of this compound.

-

For antagonist activity assessment, cells are co-treated with a known agonist and increasing concentrations of this compound.

-

-

Cell Growth and Signal Amplification:

-

The assay leverages the principle that GPCR activation can lead to cellular proliferation in this engineered system.

-

Cells are incubated for several days, allowing for signal amplification through cell growth.

-

-

Signal Detection:

-

The extent of cell growth is quantified using a colorimetric or luminescent readout, which is proportional to the level of receptor activation or inhibition.

-

Data is analyzed to determine EC50 (for agonists) or IC50 (for antagonists and inverse agonists) values.

-

Signaling Pathways Modulated by this compound

This compound's interaction with its target receptors initiates downstream signaling cascades. Understanding these pathways is crucial for elucidating its therapeutic effects and potential side effects.

This compound's Differentiated Effects on 5-HT2A Receptor Signaling

Recent studies have revealed that this compound exhibits functional selectivity or "biased agonism" at the 5-HT2A receptor, meaning it differentially affects the downstream signaling pathways coupled to this receptor. Specifically, it acts as an inverse agonist at the Gαi1 pathway while behaving as a neutral antagonist at the canonical Gαq/11 pathway.

Caption: this compound's functional selectivity at the 5-HT2A receptor.

Experimental and Logical Workflows

A systematic approach is employed to characterize the molecular targets of a compound like this compound. The following diagram illustrates a typical experimental workflow.

References

Pimavanserin: A Deep Dive into its Role in Neurodegenerative Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pimavanserin is an atypical antipsychotic agent with a unique pharmacological profile that has garnered significant attention for its potential role in managing neuropsychiatric symptoms associated with various neurodegenerative disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action, a comprehensive review of key clinical trial data, detailed experimental protocols, and an exploration of its impact on underlying disease pathology. The information is tailored for researchers, scientists, and drug development professionals actively working in the field of neuropharmacology and neurodegenerative diseases.

Core Mechanism of Action: Selective 5-HT2A Receptor Inverse Agonism

This compound's primary mechanism of action is its potent and selective inverse agonist and antagonist activity at the serotonin 2A (5-HT2A) receptor.[1][2] It also exhibits lower affinity for the serotonin 2C (5-HT2C) receptor and lacks significant affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors.[2][3] This targeted pharmacological profile distinguishes it from traditional antipsychotics and is thought to contribute to its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.[3]

Recent studies have further elucidated this compound's nuanced interaction with the 5-HT2A receptor, suggesting functional selectivity or "biased agonism". In human brain tissue, this compound has been shown to act as an inverse agonist at 5-HT2A receptors coupled to Gαi1-proteins, a pathway implicated in hallucinogenic responses.[4][5] Conversely, it behaves as a neutral antagonist at 5-HT2A receptors coupled to the canonical Gαq/11-protein pathway.[4][5] This biased signaling may be a key factor in its therapeutic effects.

Signaling Pathway of this compound at the 5-HT2A Receptor

References

- 1. This compound (Nuplazid™) for the treatment of Parkinson disease psychosis: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the discovery and development of this compound: a novel drug candidate for Parkinson's psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Pimavanserin in research models

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Pimavanserin in Research Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic and metabolic properties of this compound, a selective serotonin inverse agonist, across various preclinical and clinical research models. The information is intended to support further research and development efforts related to this compound.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic profiles across different species, which is crucial for the extrapolation of preclinical data to human clinical outcomes.

Preclinical Pharmacokinetics

Quantitative pharmacokinetic parameters of this compound in various preclinical models are summarized in the table below. These data are essential for designing toxicological studies and predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse (Male, C57BL/6J) | Rat (Sprague Dawley) | Monkey | Dog |

| Dose (mg/kg) | 0.3, 1, 3 (IM, SC, Nasal)[1][2] | 30 (oral)[3] | Data Not Available | Data Not Available |

| Tmax (h) | ~0.25 - 1[1] | Data Not Available | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Dose-dependent increase[1] | Data Not Available | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Dose-dependent increase[1] | Data Not Available | Data Not Available | Data Not Available |

| t½ (h) | ~2 - 6[3] | ~7.5 (single dose), up to 38.6 (repeat dose)[3] | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Note | Subcutaneous administration resulted in lower exposure compared to nasal and intramuscular routes.[1] | Female rats showed ~55-65% higher exposure than males.[3] | Drug accumulation was observed after repeat dosing.[3] | This compound is rapidly degraded in dog liver microsomes.[3] |

Human Pharmacokinetics

In humans, this compound has a long half-life, and its pharmacokinetics are not significantly affected by factors such as age, sex, or ethnicity.[4]

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite (AC-279) in Humans

| Parameter | This compound | AC-279 (Active Metabolite) |

| t½ (h) | ~57[4][5][6] | ~200[4][5][6] |

| Tmax (h) | 6 (range 4-24)[4] | 6[4] |

| Protein Binding | ~95%[1] | Data Not Available |

| Volume of Distribution (Vd/F) | 2173 L[1] | Data Not Available |

| Bioavailability | 99.7% (tablet vs. solution)[4] | - |

| Food Effect | No significant effect on AUC or Cmax[7] | - |

Metabolism

This compound is extensively metabolized, primarily in the liver.

In Vitro Metabolism

The metabolic stability of this compound has been evaluated in liver microsomes from various species.

Table 3: In Vitro Stability of this compound in Liver Microsomes

| Species | Stability |

| Human | Stable[3] |

| Monkey | Stable[3] |

| Rat | Stable[3] |

| Mouse | Stable[3] |

| Dog | Rapidly degraded (<50% remaining after 10 min)[3] |

In Vivo Metabolism and Metabolites

The primary route of metabolism for this compound is through the cytochrome P450 system.

-

Primary Metabolizing Enzymes : CYP3A4 and CYP3A5 are the major enzymes responsible for this compound metabolism.[1][4] CYP2J2 and CYP2D6 contribute to a lesser extent.[1][4]

-

Active Metabolite : The major active metabolite is AC-279 (N-desmethylated this compound).[4]

-

Excretion : A very small percentage of the administered dose is excreted as unchanged drug in the urine (0.55%) and feces (1.53%).[4] Less than 1% of the dose is recovered in the urine as this compound and AC-279.[1][8]

Caption: Metabolic pathway of this compound.

Experimental Protocols

Quantification of this compound and AC-279 in Mouse Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of this compound and its active metabolite, AC-279, in mouse plasma.[1][2]

-

Sample Preparation :

-

Thaw frozen mouse plasma samples at room temperature.

-

To 10 µL of plasma, add 40 µL of acetonitrile containing the internal standard (e.g., vilazodone hydrochloride).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Conditions :

-

LC System : A suitable high-performance liquid chromatography system.

-

Column : Phenomenex C18 column or equivalent.

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient Elution : A linear gradient from 10% to 90% B over a specified time.

-

Flow Rate : 0.5 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 1 µL.

-

-

Mass Spectrometric Conditions :

-

MS System : A triple quadrupole mass spectrometer.

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Detection Mode : Multiple reaction monitoring (MRM).

-

MRM Transitions : Specific precursor to product ion transitions for this compound, AC-279, and the internal standard should be optimized.

-

References

- 1. Determination of this compound and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]

- 2. scirp.org [scirp.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Pimavanserin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin, an atypical antipsychotic, is a selective serotonin 5-HT2A receptor inverse agonist. Its unique pharmacological profile, devoid of significant dopaminergic receptor activity, has established it as a valuable therapeutic agent for Parkinson's disease psychosis.[1][2][3][4][5] This has spurred further research into its structural analogs to explore and optimize its therapeutic potential for various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogs, detailing the experimental protocols used for their evaluation and visualizing the key signaling pathways and logical relationships.

Core Structure of this compound

This compound is a urea-based compound with three key substituents: a 4-fluorobenzyl group, a 1-methylpiperidin-4-yl group, and a 4-(isopropyloxy)benzyl group.[5] The central urea moiety and these substituents are critical for its high affinity and selectivity towards the 5-HT2A receptor.

Structure-Activity Relationship (SAR) of this compound Analogs

The exploration of this compound analogs has revealed critical insights into the molecular determinants of 5-HT2A receptor binding and inverse agonism. The following sections and the corresponding data table summarize the impact of structural modifications on the pharmacological activity of these compounds.

Modifications of the N-Benzyl Group

The N-benzyl moiety plays a crucial role in the interaction with the 5-HT2A receptor. Alterations to this group can significantly impact binding affinity and functional activity.

Modifications of the Piperidine Ring

The 1-methylpiperidin-4-yl group is another key pharmacophoric element. Modifications in this region, such as demethylation or substitution, can influence selectivity and potency.

Modifications of the N'-Benzyl Group

The N'-benzyl substituent, particularly the nature of the alkoxy group, is a critical determinant of the compound's properties. Variations in the length and branching of the alkyl chain of the ether linkage have been explored to modulate activity.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and its key analogs, focusing on their binding affinity for the 5-HT2A receptor and their functional activity.

| Compound | R1 (N-benzyl) | R2 (Piperidine) | R3 (N'-benzyl alkoxy) | 5-HT2A Ki (nM)[6] | 5-HT2C Ki (nM)[6] | 5-HT2A Functional Activity (pIC50)[7] |

| This compound | 4-fluorobenzyl | 1-methylpiperidin-4-yl | 4-isobutoxy | 0.087 | 0.44 | 8.7 |

| Analog 1 | benzyl | 1-methylpiperidin-4-yl | 4-isobutoxy | - | - | - |

| Analog 2 | 4-chlorobenzyl | 1-methylpiperidin-4-yl | 4-isobutoxy | - | - | - |

| ST-2300 | 4-fluorobenzyl | 1-(3-phenoxypropyl)piperidin-4-yl | 4-isobutoxy | 1302[8][9] | - | - |

| AC-90179 | - | - | - | ~100-fold selective for 5-HT2A over 5-HT2B/2C[1] | - | - |

Note: A comprehensive SAR table with a wider range of analogs is ideal but is limited by the publicly available data. The data presented here is compiled from multiple sources.

Experimental Protocols

The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Membrane preparation from cells expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).[10]

-

Radioligand: [3H]Ketanserin.

-

Test compounds (this compound and its analogs).

-

Non-specific binding control: A high concentration of unlabeled ketanserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well glass fiber filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]Ketanserin).

-

Initiate the binding reaction by adding the membrane suspension.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Assay: Calcium Flux Assay

This assay measures the ability of a compound to act as an inverse agonist at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.

Materials:

-